

Head-to-Head Comparison: Anticancer Agent 160 and Enzalutamide

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Compound of Interest

Compound Name: Anticancer agent 160

Cat. No.: B12388173

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A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of oncology research, a thorough comparison of investigational agents with established therapeutics is crucial for advancing cancer treatment. This guide provides a detailed, data-supported comparison of "**Anticancer agent 160**" and enzalutamide.

It is important to note that the identity of "**Anticancer agent 160**" is currently ambiguous in publicly available scientific literature. The term appears to refer to at least two distinct chemical entities: a natural product with cytotoxic properties and a pyrazole derivative contextually linked to anticancer activity. This guide will address both potential identities in comparison to the well-characterized androgen receptor signaling inhibitor, enzalutamide. To date, no direct head-to-head preclinical or clinical studies comparing "**Anticancer agent 160**" with enzalutamide have been identified.

Compound Overview and Mechanism of Action

Anticancer Agent 160: An Ambiguous Identity

1. Natural Product Derivative:

One identified "**Anticancer agent 160**" is a natural product derived from *Parthenium hysterophorus*.^{[1][2]} This compound, also referred to as Compound 6, has demonstrated cytotoxic effects against the human colon carcinoma cell line, HCT-116.^{[1][3][4]}

2. Pyrazole Derivative Context:

The number "160" also appears as a citation in a review of pyrazole derivatives with pharmacological activities. In this context, the citation points to a separate publication where "Compound 255" is described as a potent anticancer agent. Therefore, in this context, **"Anticancer agent 160"** is not a specific compound name but a reference marker.

Enzalutamide: A Potent Androgen Receptor Inhibitor

Enzalutamide is a second-generation nonsteroidal antiandrogen that functions as a potent inhibitor of the androgen receptor (AR) signaling pathway. Its mechanism of action is multi-faceted, involving:

- Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).
- Inhibition of nuclear translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.
- Impairment of DNA binding and coactivator recruitment: Enzalutamide hinders the binding of the AR to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of target genes that promote prostate cancer cell growth and survival.

Comparative Data

The following table summarizes the available quantitative data for the potential identities of **"Anticancer agent 160"** and enzalutamide.

Feature	Anticancer Agent 160 (Natural Product)	"Compound 255" (from Pyrazole Review Citation)	Enzalutamide
Compound Type	Natural product derivative from Parthenium hysterophorus	Pyrazole derivative	Second-generation nonsteroidal antiandrogen
Primary Target	Not explicitly defined; exhibits general cytotoxicity	Not explicitly defined in the provided context	Androgen Receptor (AR)
Mechanism of Action	Cytotoxic to cancer cells	Potent anticancer agent	Inhibition of AR signaling
Reported IC50	5.0 μ M in HCT-116 cells	Information not available in the provided context	Varies by cell line and assay; potent inhibitor of AR signaling
Therapeutic Area	Preclinical anticancer research	Preclinical anticancer research	Prostate Cancer

Experimental Protocols

Detailed experimental methodologies for the cited data are crucial for reproducibility and interpretation.

For "**Anticancer agent 160**" (Natural Product):

The cytotoxic activity of "**Anticancer agent 160**" was determined using a standard in vitro cell viability assay.

- Cell Line: Human colon carcinoma (HCT-116) cells were used.
- Methodology: While the specific assay is not detailed in the snippets, a typical protocol would involve:
 - Seeding HCT-116 cells in 96-well plates at a predetermined density.

- After allowing the cells to adhere, they are treated with varying concentrations of **"Anticancer agent 160"**.
- Following a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
- The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.

For Enzalutamide:

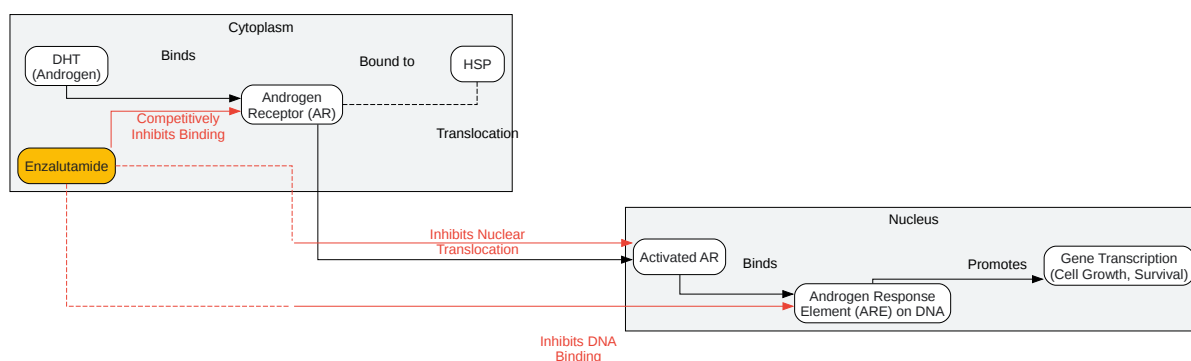
The mechanism of action of enzalutamide has been elucidated through a variety of preclinical experiments.

- **Androgen Receptor Binding Assays:** Competitive binding assays are used to determine the affinity of enzalutamide for the AR ligand-binding domain. This typically involves incubating a source of AR (e.g., cell lysates or purified protein) with a radiolabeled androgen (e.g., ³H-DHT) in the presence of increasing concentrations of enzalutamide. The displacement of the radiolabeled androgen is measured to calculate the binding affinity (K_i).
- **Nuclear Translocation Assays:** Immunofluorescence or cellular fractionation techniques are employed to assess the subcellular localization of the AR. Cells are treated with an androgen to induce AR nuclear translocation, with or without enzalutamide. The location of the AR is then visualized using an AR-specific antibody and fluorescence microscopy, or quantified in cytoplasmic and nuclear fractions by Western blotting.
- **Reporter Gene Assays:** To measure the transcriptional activity of the AR, cells are transfected with a reporter plasmid containing a promoter with AREs driving the expression of a reporter gene (e.g., luciferase). Cells are then stimulated with an androgen in the presence or absence of enzalutamide, and the reporter gene activity is measured to quantify the extent of AR-mediated transcription.

Visualizing the Pathways and Processes

Signaling Pathway of Enzalutamide

The following diagram illustrates the androgen receptor signaling pathway and highlights the multiple points of inhibition by enzalutamide.

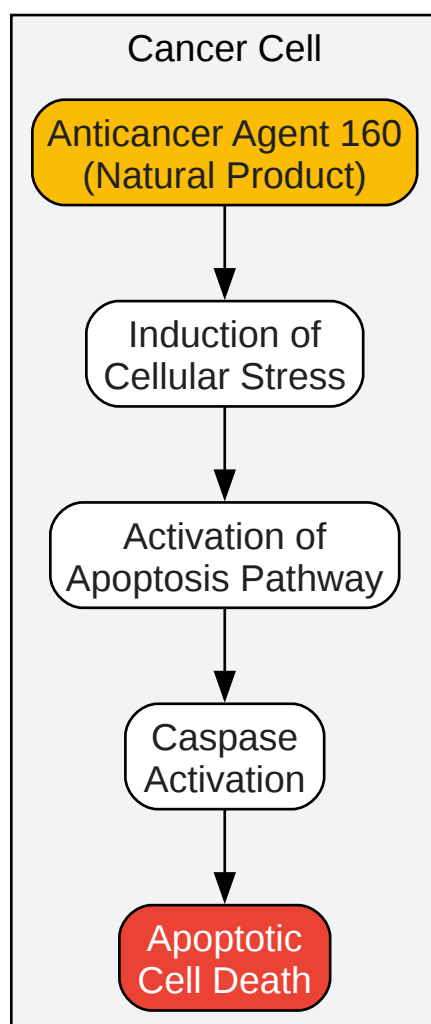


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Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.

General Cytotoxic Mechanism of a Novel Agent

This diagram illustrates a simplified, general mechanism of action for a cytotoxic agent like the natural product-derived "**Anticancer agent 160.**"

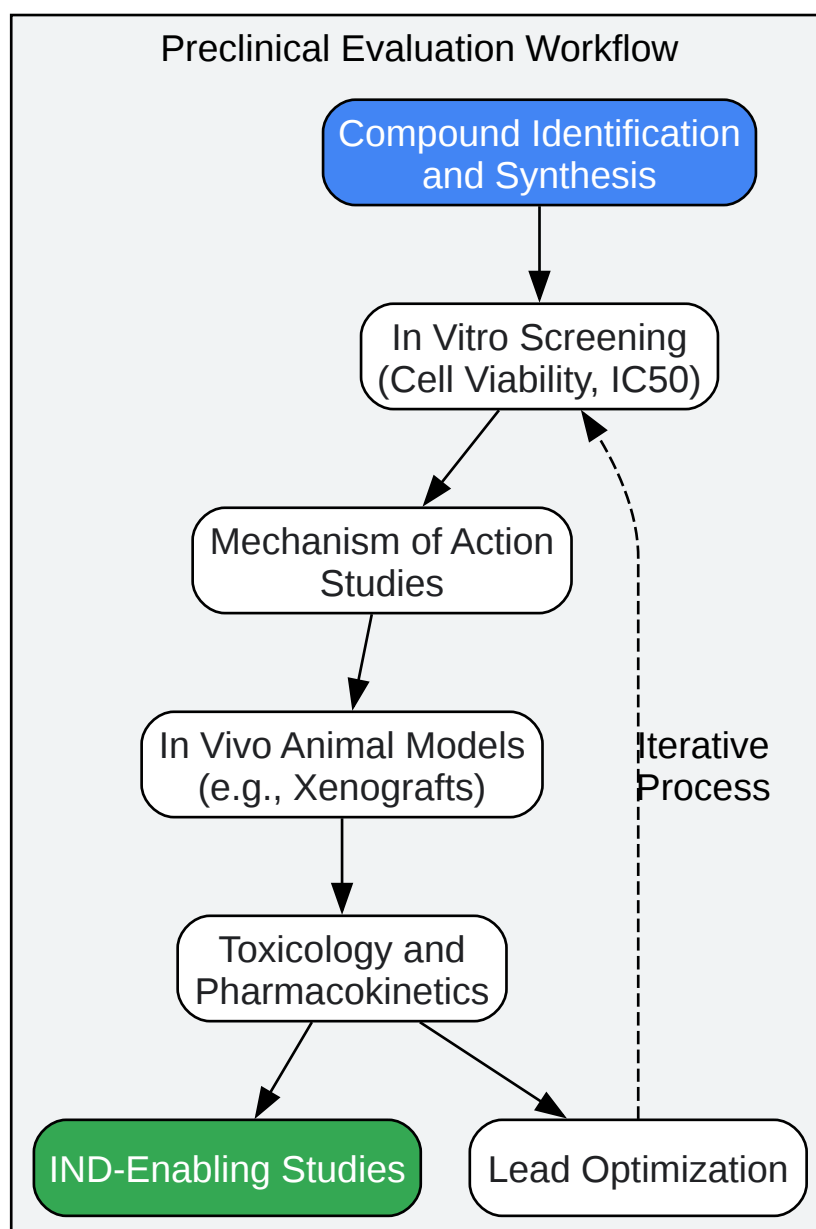


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Caption: Generalized cytotoxic mechanism of a novel anticancer agent.

Preclinical Experimental Workflow for Anticancer Drug Discovery

The following workflow outlines a typical preclinical evaluation process for a novel anticancer agent.



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Caption: A standard preclinical experimental workflow for a novel anticancer agent.

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